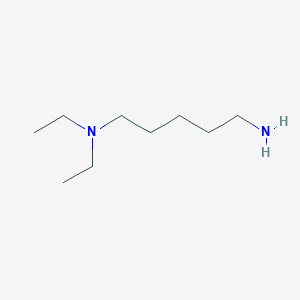

5-(Diethylamino)pentylamine

Vue d'ensemble

Description

5-(Diethylamino)pentylamine is a chemical compound that is part of a broader class of compounds characterized by the presence of a diethylamino group attached to a pentyl chain. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with diethylamino groups and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of compounds related to this compound often involves the formation of Schiff bases, which are typically synthesized by the condensation of an amine with an aldehyde or ketone. For example, the synthesis of a Schiff base crystal structure was confirmed using various spectroscopic techniques in one study . Another paper discusses the thermal rearrangement of a diethylamino compound, suggesting a mechanism for the formation of an allene from the amine . These studies indicate that the synthesis of such compounds can involve multiple steps and may result in different structural isomers or related compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal . These studies often reveal the presence of intramolecular and intermolecular hydrogen bonds that can influence the stability and tautomerism of the compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with diethylamino groups can involve tautomerism, where the compound can exist in multiple forms depending on the position of a proton . The studies also discuss the potential for intramolecular proton transfer, which can significantly affect the molecular geometry and properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to this compound have been studied using various spectroscopic techniques, including FT-IR, UV-vis, and NMR . These techniques provide information about the vibrational frequencies, electronic absorption spectra, and other properties that are crucial for understanding the behavior of these compounds. Computational methods, such as DFT and TD-DFT calculations, have been used to predict the non-linear optical properties and thermodynamic properties of these compounds . Additionally, the reactivity of azepinyl anions derived from similar compounds towards alkylating agents has been explored, indicating substitution reactions at specific positions on the ring structure .

Applications De Recherche Scientifique

Neuropharmacology and Altered States of Consciousness

One significant area of application involves the neuropharmacological effects of compounds structurally related to 5-(Diethylamino)pentylamine, such as LSD and its analogs. These compounds interact with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, altering consciousness and potentially offering therapeutic benefits. For example, a study by Preller et al. (2018) demonstrated that LSD-induced changes in brain connectivity and altered states of consciousness are mediated through the 5-HT2A receptor, underscoring the critical role of this receptor in the effects of psychedelic substances (Preller et al., 2018).

Materials Science and Electrochemistry

In materials science, compounds containing diethylamino groups have been utilized in the synthesis of novel materials. Bıyıklıoğlu's research on water-soluble and amphiphilic titanium(IV) phthalocyanines, which include diethylamino substituents, highlights their potential in electrochemical applications. These compounds show promise for electropolymerization, revealing the impact of diethylamino groups on the material's properties and their potential use in developing new electrochemical technologies (Bıyıklıoğlu, 2014).

Fluorescence Imaging and Cell Biology

Another application is found in the synthesis of fluorescence dyes, where derivatives of diethylaminocoumarin have been developed for high fluorescence yield and stability, making them suitable for biological imaging. Chen et al. (2012) synthesized tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores with diethylamino groups, exhibiting high fluorescence quantum yields. These compounds were applied in living cell imaging, demonstrating their utility in cell biology and medical diagnostics (Chen et al., 2012).

Agricultural Chemistry

In agricultural chemistry, diethylamino derivatives have been investigated for their potential as plant growth regulators. Sharma et al. (2008) synthesized bis-quaternary salts of ammonia with diethylamino substituents, demonstrating their ability to inhibit seedling growth and suggesting their use in developing new agrochemicals (Sharma et al., 2008).

Propriétés

IUPAC Name |

N',N'-diethylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-3-11(4-2)9-7-5-6-8-10/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCCKJSLUHEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404549 | |

| Record name | 5-(DIETHYLAMINO)PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34987-15-0 | |

| Record name | 5-(DIETHYLAMINO)PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1307813.png)

![4-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B1307816.png)

![5-(2,3-Dimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1307825.png)

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)